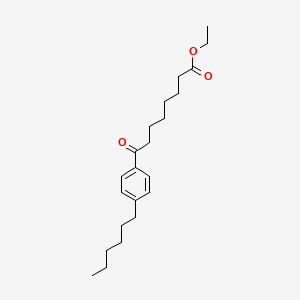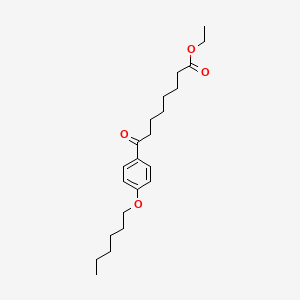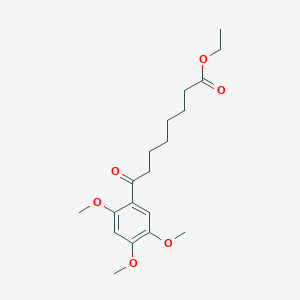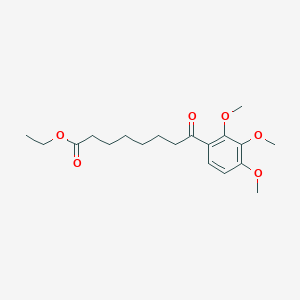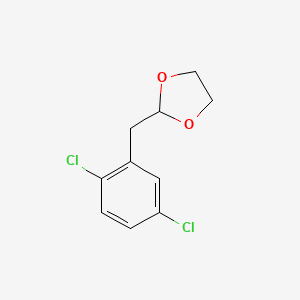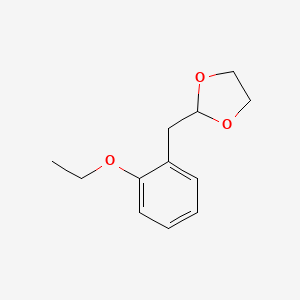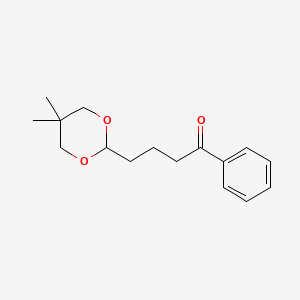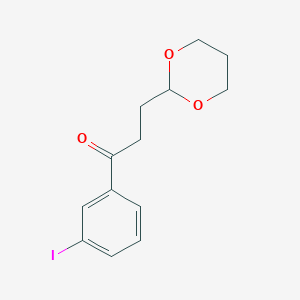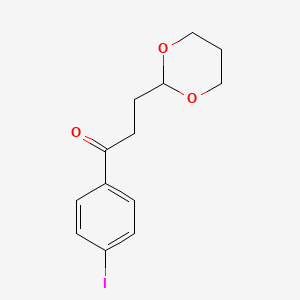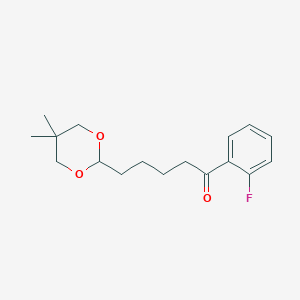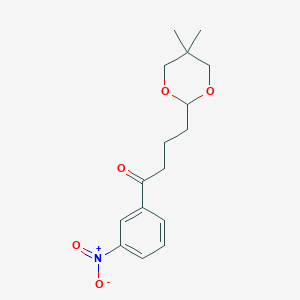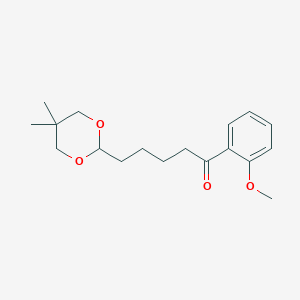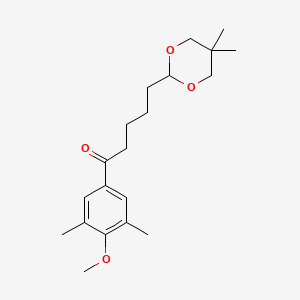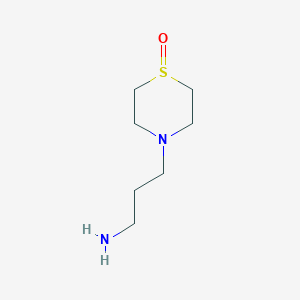
4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Aminopropyl)-1λ~4~,4-thiazinan-1-one, also known as 4-APT, is an organic compound that has been studied for its potential applications in scientific research. This compound is a member of the thiazinan family and is composed of a nitrogen-containing heterocyclic ring, an amine group, and a propyl chain. 4-APT has been studied for its potential to act as an inhibitor of enzymes and to modulate the activity of neurotransmitters. In addition, the compound has been explored for its potential to act as a modulator of cell signaling pathways.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one involves the reaction of 3-aminopropylamine with 2-chloroacetyl chloride followed by cyclization with sulfur to form the thiazine ring.
Starting Materials
3-aminopropylamine, 2-chloroacetyl chloride, sulfu
Reaction
Step 1: 3-aminopropylamine is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 4-(3-chloropropyl)-1-aminobutan-2-one., Step 2: The resulting intermediate is then reacted with sulfur in the presence of a base such as sodium hydride to form the thiazine ring and yield 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one.
Mecanismo De Acción
The mechanism of action of 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one is not fully understood. However, it is believed that the compound inhibits the enzyme acetylcholinesterase by binding to its active site. This binding prevents the enzyme from breaking down the neurotransmitter acetylcholine, resulting in an increase in the concentration of this neurotransmitter in the brain. Additionally, 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one may act as a modulator of cell signaling pathways. This modulation is believed to be due to the compound’s ability to interact with G-protein-coupled receptors.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one are not fully understood. However, the compound has been studied for its potential to modulate the activity of neurotransmitters and inhibit the enzyme acetylcholinesterase. Inhibition of acetylcholinesterase may result in increased concentrations of the neurotransmitter acetylcholine in the brain, leading to increased alertness, improved memory, and improved cognitive function. Additionally, 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one may modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine, resulting in changes in mood, behavior, and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one in laboratory experiments include its ability to inhibit the enzyme acetylcholinesterase, its potential to modulate the activity of neurotransmitters, and its ability to modulate cell signaling pathways. However, there are some limitations to using 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one in laboratory experiments. For example, the compound has a low solubility in water, making it difficult to use in aqueous solutions. Additionally, 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one is a highly reactive compound and can react with other compounds in the solution, resulting in the formation of unwanted products.
Direcciones Futuras
In the future, 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one may be used to develop new drugs for the treatment of neurological disorders such as Alzheimer’s disease. Additionally, the compound may be used to modulate the activity of neurotransmitters, resulting in changes in mood, behavior, and cognition. Furthermore, 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one may be used to modulate cell signaling pathways, resulting in changes in gene expression and cellular physiology. Finally, 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one may be used to develop new methods for the synthesis of other compounds.
Aplicaciones Científicas De Investigación
4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one has been studied for its potential applications in scientific research. The compound has been explored for its ability to inhibit enzymes, modulate neurotransmitters, and modulate cell signaling pathways. In particular, 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase. This enzyme is involved in the breakdown of the neurotransmitter acetylcholine, and its inhibition by 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one may be beneficial in the treatment of neurological disorders such as Alzheimer's disease. Additionally, 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one has been studied for its potential to modulate the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Propiedades
IUPAC Name |
3-(1-oxo-1,4-thiazinan-4-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2OS/c8-2-1-3-9-4-6-11(10)7-5-9/h1-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDEQEZYEHBLSNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCN1CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646442 |
Source


|
| Record name | 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one | |
CAS RN |
1017791-78-4 |
Source


|
| Record name | 4-(3-Aminopropyl)-1lambda~4~,4-thiazinan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

